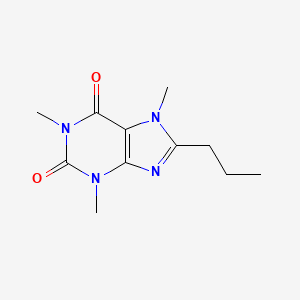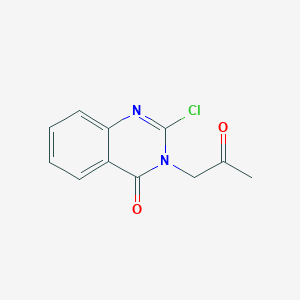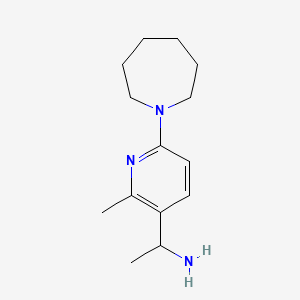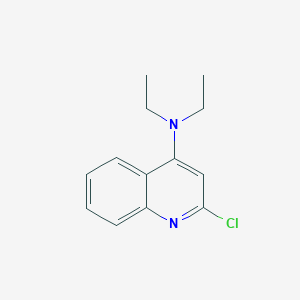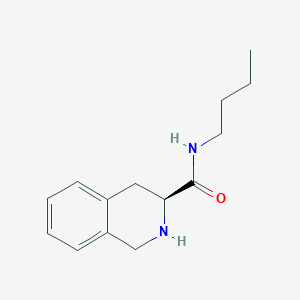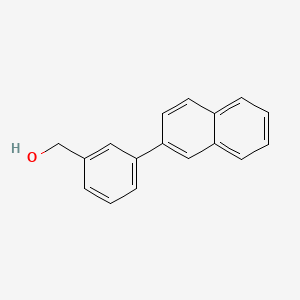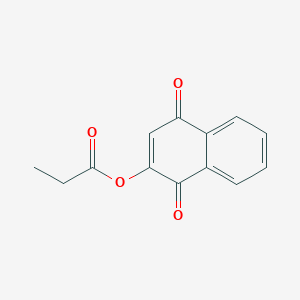
3-((4-Pyridylmethylene)amino)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Pyridin-4-ylmethylene)quinolin-3-amine is a heterocyclic compound that combines a quinoline moiety with a pyridine ring through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-4-ylmethylene)quinolin-3-amine typically involves the condensation of quinolin-3-amine with pyridine-4-carbaldehyde. This reaction is often carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. For example, the reaction can be performed in ethanol with a catalytic amount of acetic acid at reflux temperature .
Industrial Production Methods
While specific industrial production methods for N-(Pyridin-4-ylmethylene)quinolin-3-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve efficient and cost-effective production.
化学反応の分析
Types of Reactions
N-(Pyridin-4-ylmethylene)quinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and pyridine derivatives, which can have different functional groups attached to the rings, enhancing their chemical and biological properties .
科学的研究の応用
N-(Pyridin-4-ylmethylene)quinolin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of N-(Pyridin-4-ylmethylene)quinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
類似化合物との比較
Similar Compounds
Quinoline: A nitrogen-based heterocyclic aromatic compound with various biological activities.
Pyridine: A basic heterocyclic organic compound with a wide range of applications in pharmaceuticals and agrochemicals.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole moieties, showing significant pharmacological activities.
Uniqueness
N-(Pyridin-4-ylmethylene)quinolin-3-amine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for developing new therapeutic agents and materials with tailored properties .
特性
CAS番号 |
16722-43-3 |
|---|---|
分子式 |
C15H11N3 |
分子量 |
233.27 g/mol |
IUPAC名 |
1-pyridin-4-yl-N-quinolin-3-ylmethanimine |
InChI |
InChI=1S/C15H11N3/c1-2-4-15-13(3-1)9-14(11-18-15)17-10-12-5-7-16-8-6-12/h1-11H |
InChIキー |
BQFWFWWQALXGLD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N=CC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





